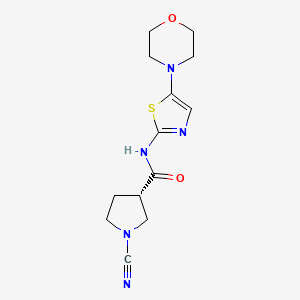

(3S)-1-氰基-N-(5-吗啉-4-基-1,3-噻唑-2-基)吡咯烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

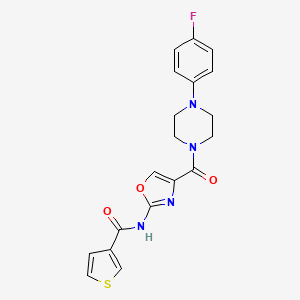

(3S)-1-Cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a novel small molecule that has recently been developed for use in various scientific research applications. This compound has the potential to be used in a variety of different research fields, including in vivo and in vitro studies, as well as for biochemical and physiological studies.

科学研究应用

杂环化合物的合成:

- 该化合物已被用于合成具有潜在药理活性的新型杂环化合物。研究表明,利用该化合物作为前体,合成了各种杂环系统,如吡咯、吡啶、香豆素、噻唑和三唑并[5,1-c]三嗪。这些合成的化合物已使用红外光谱、质谱、核磁共振和 X 射线衍射等分析技术进行了表征 (Zaki 等,2020)、(Fadda 等,2017)、(Zaki 等,2014)。

抗菌和抗脲酶活性:

- 该化合物已参与含有唑核的吗啉衍生物的合成。这些衍生物显示出有希望的抗菌和抗脲酶活性,表明具有潜在的药用价值 (Bektaş 等,2012)。

抗肿瘤特性:

- 该化合物的衍生物已合成并筛选其抗肿瘤特性。其中一些衍生物在抗癌活性筛选中显示出有希望的结果,表明有望开发新的抗癌药物 (Horishny 等,2020)。

生物活性中间体的合成:

- 该化合物已被用于合成生物活性中间体,如 3-吗啉-4-基-1-(4-硝基苯基)-5,6-二氢-1H-吡啶-2-酮,它是合成生物活性化合物的中间体。这些中间体在抗癌药物的研究中具有应用 (Wang 等,2016)。

噻吩并[3,2-d]嘧啶衍生物的合成:

- 该化合物已用于合成噻吩并[3,2-d]嘧啶-4-基衍生物,这是抑制肿瘤坏死因子 α 和一氧化氮的重要中间体,突出了其在药物化学中的潜力 (Lei 等,2017)。

作用机制

Target of Action

The primary target of 6RK73, also known as (3S)-1-Cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide, is the enzyme Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1) . UCHL1, also known as neuron-specific protein PGP9.5 and Parkinson disease 5 (PARK5), is a deubiquitinating enzyme (DUB) active in neurons and constitutes 1 to 2% of the total brain protein . Variants of UCHL1 have been linked with neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Mode of Action

6RK73 is a covalent irreversible inhibitor of UCHL1 . It binds to the active-site cysteine residue of UCHL1 in an activity-dependent manner . This compound shows excellent inhibitory potency towards UCHL1 based on an in vitro half-maximum inhibitory concentration (IC50) assay, and a high selectivity over other DUBs including its closest family members UCHL3 and UCHL5 .

Biochemical Pathways

UCHL1 is part of the ubiquitin system, which relies to a great extent on cysteine catalysis . The addition of ubiquitin to target proteins is catalyzed by E1, E2, and E3 enzymes in an ATP-dependent conjugation reaction by specific combinations of E1, E2, and E3 enzymes, and it is reversed by any of approximately 100 deubiquitylating enzymes (DUBs) in humans . UCHL1 is thought to remove ubiquitin from small substrates .

Pharmacokinetics

It has been demonstrated that 6rk73 can penetrate cells , suggesting it may have good bioavailability

Result of Action

6RK73 has been shown to inhibit UCHL1 activity in breast cancer . It displays strong inhibition of the TGFβ-induced pSMAD2 and pSMAD3, and a decrease of TβRI and total SMAD protein levels . This leads to a significant reduction in the migration of MDA-MB-436 cells .

属性

IUPAC Name |

(3S)-1-cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S/c14-9-17-2-1-10(8-17)12(19)16-13-15-7-11(21-13)18-3-5-20-6-4-18/h7,10H,1-6,8H2,(H,15,16,19)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHSXKWNFYNNS-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-Cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide](/img/structure/B2473154.png)

![N-(1-cyanocyclohexyl)-2-[(2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)amino]acetamide](/img/structure/B2473162.png)

![3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one](/img/structure/B2473163.png)

![3-Cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2473165.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)

![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2473171.png)

![4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2473175.png)